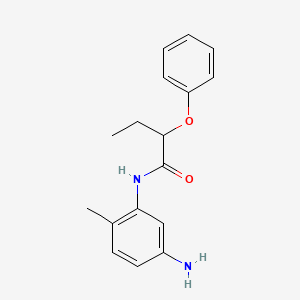

N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide

Descripción general

Descripción

N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide, also known as NAMPA, is an organic compound with a wide range of applications in scientific research. It has been used in various experiments involving biochemical and physiological processes, and has been found to have a number of advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Anticonvulsant and Pain-Attenuating Properties

Compounds related to N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide have been investigated for their anticonvulsant activities and pain-attenuating properties. Studies have shown that certain primary amino acid derivatives exhibit pronounced activities in animal models for anticonvulsant effects, surpassing those of phenobarbital, and have potential applications in neuropathic pain management. The structure-activity relationship studies of these compounds have provided insights into their pharmacological profiles, suggesting that modifications at specific sites can enhance their anticonvulsant activities (King et al., 2011).

Antimalarial Activity

Research into the antimalarial properties of related compounds, such as derivatives of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, has shown significant activity against resistant strains of malaria parasites. These findings suggest potential applications in the development of new antimalarial therapies, highlighting the importance of structural modifications in enhancing drug efficacy (Werbel et al., 1986).

Antitumor Activity

Studies on the antitumor activity of related benzothiazole derivatives have demonstrated their effectiveness in inducing DNA damage and cell cycle arrest in tumor cells. These compounds, through their biotransformation, generate electrophilic species that bind covalently to DNA, causing lethal damage to sensitive tumor cells. Such mechanisms suggest their potential application in cancer therapy, particularly in diseases responsive to DNA damage-induced cytotoxicity (Leong et al., 2004).

Metabolic Activation and Carcinogenicity

The metabolic activation of N-hydroxy derivatives of arylamines and heterocyclic amines by human sulfotransferases has been examined, with findings indicating the role of these enzymes in the bioactivation of carcinogens. Such studies are crucial for understanding the metabolic pathways involved in carcinogenesis and for developing strategies to mitigate the risks associated with exposure to potential carcinogens (Chou et al., 1995).

Propiedades

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-phenoxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-16(21-14-7-5-4-6-8-14)17(20)19-15-11-13(18)10-9-12(15)2/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFYYHRCGRZMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methylphenyl)-2-phenoxybutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

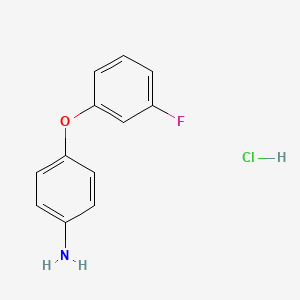

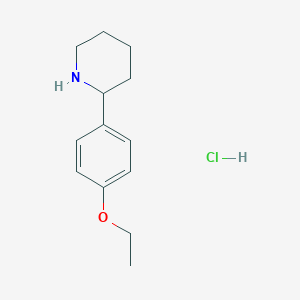

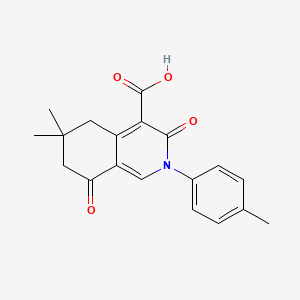

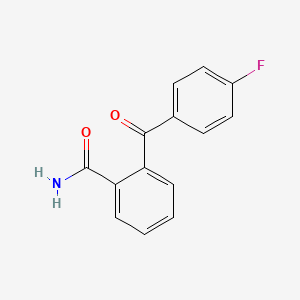

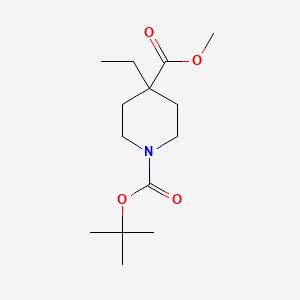

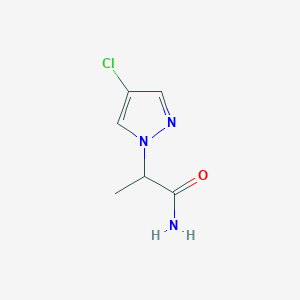

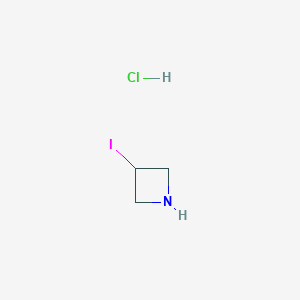

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)

![Tert-butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391202.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)

![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)

![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)

![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)

![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)